molecular formula C13H18N2O5 B12919215 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid CAS No. 136682-50-3

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid

Cat. No.: B12919215
CAS No.: 136682-50-3
M. Wt: 282.29 g/mol
InChI Key: GVZIZPGXBFGTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a substituted pyrimidinyloxy group at the 2-position of the cyclohexane ring. The pyrimidine moiety is functionalized with methoxy groups at the 4- and 6-positions, contributing to its electronic and steric properties. This compound is hypothesized to belong to a class of agrochemicals or pharmaceuticals, given structural similarities to known herbicides like bispyribac-sodium and sulfosulfuron .

Properties

CAS No.

136682-50-3

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H18N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

GVZIZPGXBFGTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2CCCCC2C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with cyclohexanecarboxylic acid under specific conditions. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures, around 150°C, to achieve optimal conversion and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods. For instance, the use of non-toxic reagents and optimized reaction conditions to minimize waste and improve yield is preferred. The process may also include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of agrochemicals, such as herbicides and pesticides, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its derivatives may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their biological effects .

Comparison with Similar Compounds

Bispyribac-Sodium ({2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic Acid})

  • Structural Differences :
    • Backbone : Bispyribac-sodium contains a benzoic acid core, whereas the target compound uses a cyclohexane ring. The aromatic benzene in bispyribac contrasts with the aliphatic cyclohexane, impacting planarity and conformational flexibility.
    • Substituents : Both compounds share the 4,6-dimethoxypyrimidin-2-yloxy group, but bispyribac has two such groups at the 2- and 6-positions of the benzene ring.
  • Functional and Biological Implications: Bispyribac-sodium is a commercial acetolactate synthase (ALS) inhibitor herbicide targeting broadleaf weeds and grasses. Physicochemical Properties: The benzoic acid group in bispyribac increases water solubility (as a sodium salt) compared to the cyclohexanecarboxylic acid derivative, which may have lower solubility due to the hydrophobic cyclohexane ring.

Sulfosulfuron ({1-[4,6-Dimethoxypyrimidin-2-yl]-3-[2-ethanesulfonyl-imidazo(1,2-a)pyridine-3-yl)sulfonyl]urea})

  • Structural Differences :
    • Core Functional Group : Sulfosulfuron is a sulfonylurea herbicide, featuring a urea bridge linking the pyrimidine and imidazopyridine groups. The target compound lacks this urea moiety, instead incorporating a carboxylic acid.
    • Substituents : Both share the 4,6-dimethoxypyrimidin-2-yl group, but sulfosulfuron’s imidazopyridine-sulfonyl group introduces additional hydrogen-bonding and electrostatic interactions.
  • Functional and Biological Implications :
    • Sulfosulfuron inhibits ALS enzymes via its sulfonylurea group, a mechanism distinct from carboxylic acid derivatives. The absence of the urea bridge in the target compound suggests a different mode of action or target specificity .

Chloropyrimidine-Cyclohexane Derivatives (e.g., 1-((2-Chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide)

  • Structural Differences: Pyrimidine Substitution: The pyrimidine ring in these analogs (e.g., compound 237 from ) is substituted with chlorine and iodine, contrasting with the methoxy groups in the target compound.
  • The methoxy groups in the target compound may instead donate electron density, affecting stability and interactions .

Comparative Data Table

Property 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic Acid Bispyribac-Sodium Sulfosulfuron
Molecular Formula C₁₃H₁₈N₂O₆ (inferred) C₁₉H₁₇N₄O₈Na C₁₇H₁₈N₆O₆S₂
Core Structure Cyclohexanecarboxylic acid Benzoic acid Sulfonylurea
Key Substituents 4,6-Dimethoxypyrimidin-2-yloxy 2,6-Bis(4,6-dimethoxypyrimidin) 4,6-Dimethoxypyrimidin-2-yl
Solubility Moderate (carboxylic acid enhances polarity) High (sodium salt) Low to moderate (lipophilic)
Biological Activity Hypothesized ALS inhibition (unconfirmed) ALS inhibitor herbicide ALS inhibitor herbicide
Synthetic Complexity Moderate (single pyrimidinyloxy group) High (bis-substitution) High (imidazopyridine synthesis)

Biological Activity

2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrimidine moiety. The presence of the dimethoxy groups on the pyrimidine ring enhances its lipophilicity and potential biological interactions.

Molecular Formula

  • Molecular Formula : C14_{14}H19_{19}N2_{2}O4_{4}
  • Molecular Weight : 277.32 g/mol

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study reported that pyrimidine derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Inhibitory Potency Against COX Enzymes

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

Note: TBD indicates values that require further experimental validation.

The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which leads to decreased production of prostaglandins (PGE2_2). This mechanism is critical in managing conditions characterized by inflammation and pain.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyrimidine ring significantly influence the biological activity of these compounds. Electron-donating groups enhance activity against COX enzymes, while steric hindrance can reduce potency.

Case Study: In Vivo Evaluation

A study investigated the in vivo anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that derivatives similar to our compound exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.

Results Summary

CompoundED50_{50} (μM)Comparison with Indomethacin (ED50_{50})
Compound A11.60Similar to indomethacin (9.17 μM)
Compound B8.23More potent than indomethacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.